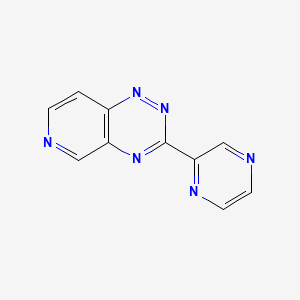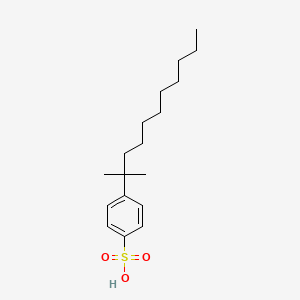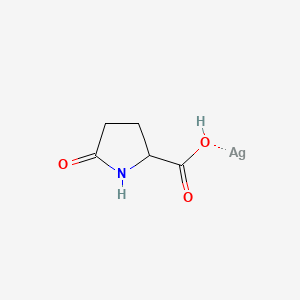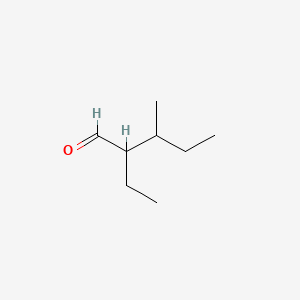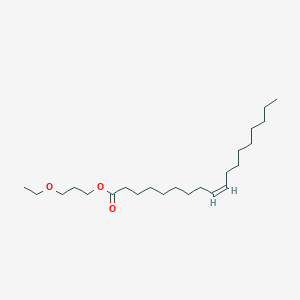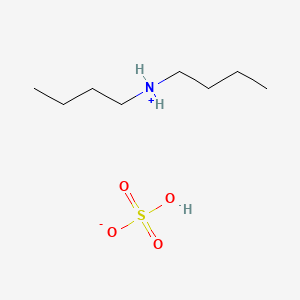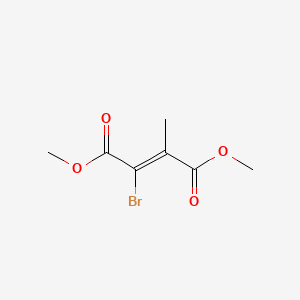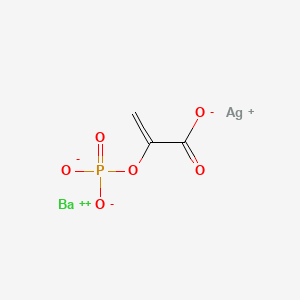
Barium silver 2-(phosphonatooxy)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium silver 2-(phosphonatooxy)acrylate is a chemical compound with the molecular formula C3H2AgBaO6P It is a complex compound that includes barium, silver, and a phosphonatooxy group attached to an acrylate moiety
Méthodes De Préparation
The synthesis of barium silver 2-(phosphonatooxy)acrylate involves the reaction of barium and silver salts with 2-(phosphonatooxy)acrylic acid . The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the compound. Industrial production methods may involve large-scale reactions in reactors with precise control over the reaction parameters to achieve high yield and purity.
Analyse Des Réactions Chimiques
Barium silver 2-(phosphonatooxy)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of barium and silver.
Reduction: Reduction reactions can alter the oxidation state of the silver ion in the compound.
Substitution: The phosphonatooxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Barium silver 2-(phosphonatooxy)acrylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: It is used in the development of advanced materials with specific electrical and optical properties.
Mécanisme D'action
The mechanism by which barium silver 2-(phosphonatooxy)acrylate exerts its effects involves interactions at the molecular level. The barium and silver ions can interact with various molecular targets, including enzymes and cellular structures. These interactions can lead to changes in the activity of these targets, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
Barium silver 2-(phosphonatooxy)acrylate can be compared with other similar compounds, such as:
Barium silver 2-(phosphonatooxy)propanoate: Similar in structure but with a different carbon backbone.
Barium silver 2-(phosphonatooxy)butanoate: Another similar compound with a longer carbon chain. These compounds share some chemical properties but differ in their specific applications and reactivity due to variations in their molecular structure.
Propriétés
Numéro CAS |
923-14-8 |
|---|---|
Formule moléculaire |
C3H2AgBaO6P |
Poids moléculaire |
410.21 g/mol |
Nom IUPAC |
silver;barium(2+);2-phosphonatooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.Ag.Ba/c1-2(3(4)5)9-10(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;+1;+2/p-3 |
Clé InChI |
BTTWLCCJBYXNRM-UHFFFAOYSA-K |
SMILES canonique |
C=C(C(=O)[O-])OP(=O)([O-])[O-].[Ag+].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


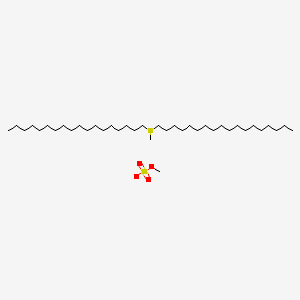
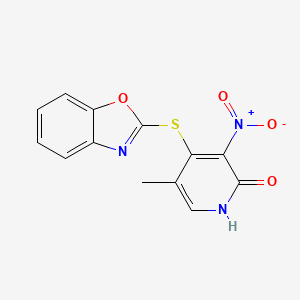
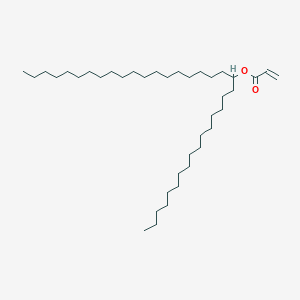

![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)
